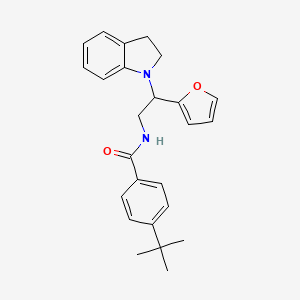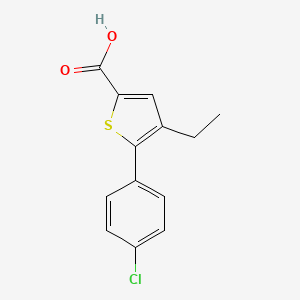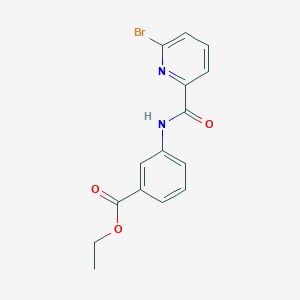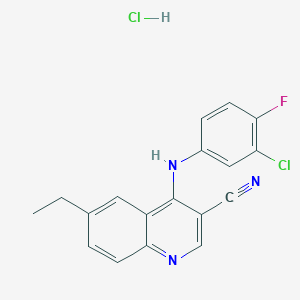![molecular formula C27H25F3N4O2 B2526977 1-(5-苯基-7-(3-(三氟甲基)苯基)-7H-吡咯并[2,3-d]嘧啶-4-基)哌啶-4-羧酸乙酯 CAS No. 477242-34-5](/img/structure/B2526977.png)
1-(5-苯基-7-(3-(三氟甲基)苯基)-7H-吡咯并[2,3-d]嘧啶-4-基)哌啶-4-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate is an organic compound notable for its complex structure which includes phenyl, pyrrolo[2,3-d]pyrimidin, and piperidine units
科学研究应用
Ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate has numerous applications:
Chemistry: Used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: As a probe in studying biological systems due to its structural similarities with certain biological molecules.
Medicine: Potential use as a lead compound in drug discovery, targeting conditions such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用机制
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is a part of this compound, bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which this compound is a part of, are known to interact with their targets in a way that leads to a variety of biological activities . The compound’s interaction with its targets could result in changes that contribute to its biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of this compound involves multiple steps. The initial stage usually includes the formation of the pyrrolo[2,3-d]pyrimidin core through a series of cyclization reactions involving amines and aldehydes. Subsequent steps often include the introduction of the phenyl groups and the piperidine unit through nucleophilic substitutions and coupling reactions. Typical conditions involve the use of solvents like dichloromethane, catalysts like palladium or copper, and temperature-controlled reactions ranging from room temperature to reflux conditions.
Industrial Production Methods:
Industrial production typically scales up the laboratory synthesis methods with optimizations for yield and cost-effectiveness. It often involves continuous-flow reactors to ensure consistent reaction conditions and high throughput. The selection of catalysts and reagents is crucial to minimize by-products and maximize purity.
化学反应分析
Types of Reactions:
Ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate can undergo a variety of reactions including:
Oxidation: Converts the ethyl group to an acid or aldehyde under conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation can reduce the phenyl rings, particularly affecting substituents on the aromatic rings.
Substitution: Both electrophilic and nucleophilic substitutions can occur, especially involving the trifluoromethyl and phenyl groups. Common reagents include halogens, alkoxides, and other nucleophiles.
Common Reagents and Conditions:
Reagents like lithium aluminum hydride for reductions, N-bromosuccinimide for bromination, and boron tribromide for demethylations are frequently used. Reaction conditions often need fine-tuning to avoid overreaction and ensure high selectivity.
Major Products:
Depending on the reaction conditions, major products can include various derivatives of the parent compound with modifications on the phenyl and pyrimidine rings, leading to new functional groups or enhanced biological activities.
相似化合物的比较
Ethyl 7-(3-(trifluoromethyl)phenyl)-pyrrolo[2,3-d]pyrimidin-4-ylcarboxylate
5-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine
1-(3-(Trifluoromethyl)phenyl)-7-phenyl-pyrrolo[2,3-d]pyrimidine
Each of these compounds has distinct modifications that can affect their chemical and biological properties, but ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate remains unique in its balance of structural complexity and functional diversity.
属性
IUPAC Name |
ethyl 1-[5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N4O2/c1-2-36-26(35)19-11-13-33(14-12-19)24-23-22(18-7-4-3-5-8-18)16-34(25(23)32-17-31-24)21-10-6-9-20(15-21)27(28,29)30/h3-10,15-17,19H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJJZJZXNMDDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methylpropyl)-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2526894.png)
![N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2526896.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2526897.png)
![N-(2-methoxyphenyl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamide](/img/structure/B2526902.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/new.no-structure.jpg)

![5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2526909.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-2-oxoindolin-5-yl)urea](/img/structure/B2526913.png)
![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2526914.png)
![N-[4-(2-chloropropanoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2526915.png)

![3-(2,4-Dimethylphenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2526917.png)
